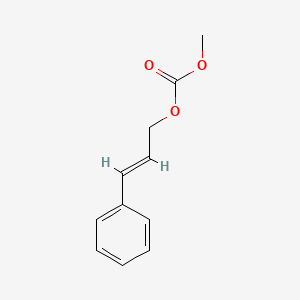

Cinnamyl Methyl Carbonate

Description

Cinnamyl methyl carbonate (CMC) is an organic carbonate ester synthesized via the carboxymethylation of cinnamyl alcohol (CA) with dimethyl carbonate (DMC) using heterogeneous catalysts. This reaction, optimized under green chemistry principles, employs cost-effective slag-based catalysts derived from industrial desulfurization residues. These catalysts exhibit variable surface areas (10–150 m²/g), basicity, and crystal morphologies, directly influencing conversion rates (8–85%) while maintaining high selectivity (80–90%) for CMC . The reaction mechanism involves nucleophilic substitution, where DMC acts as both a methylating agent and a solvent, forming CMC as the primary product. Side reactions, such as etherification or decarboxylation, yield cinnamyl methyl ether or p-methoxypropenylbenzene under specific conditions .

CMC is pivotal in asymmetric allylic alkylations (AAA) and transition-metal catalysis. For instance, it serves as a π-allyl precursor in nickel- and iridium-catalyzed reactions to synthesize chiral intermediates for pharmaceuticals and agrochemicals . Its carbonate group enhances leaving-group ability, facilitating oxidative addition in catalytic cycles compared to less reactive ethers .

Properties

IUPAC Name |

methyl [(E)-3-phenylprop-2-enyl] carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)14-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPVXGMVVNYCGZ-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)OC/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transesterification with Dimethyl Carbonate Using Solid Acid Catalysts

The transesterification of cinnamyl alcohol with dimethyl carbonate (DMC) represents the most widely adopted method for synthesizing cinnamyl methyl carbonate. Sulfonated mesoporous polymers (MP-SO₃H) have emerged as superior solid acid catalysts due to their high surface area (≥200 m²/g) and acid strength (1.7–1.9 mmol/g) . Under optimized conditions (110–140°C, 6–12 hours, DMC-to-alcohol molar ratio of 10:1), MP-SO₃H achieves 93% alcohol conversion with >95% selectivity toward the carbonate . Comparative studies show MP-SO₃H outperforms conventional resins (e.g., Amberlyst-15: 58% conversion) and zeolites by minimizing side reactions such as etherification .

Critical Parameters:

-

Catalyst Acidity: A direct correlation exists between sulfonic acid group density and activity, though excessive sulfonation (>1.9 mmol/g) reduces surface area and accessibility .

-

Temperature: Reactions below 100°C exhibit sluggish kinetics, while temperatures above 140°C promote decarboxylation byproducts .

Base-Catalyzed Transesterification Pathways

Alkali metal carbonates and fluorides facilitate selective transesterification at lower temperatures (90°C). CsF/α-Al₂O₃ and K₂CO₃ demonstrate exceptional selectivity (>90%) for the aliphatic hydroxyl group of cinnamyl alcohol, avoiding methylation of phenolic moieties . Trioctylmethylphosphonium methylcarbonate ([P₈₈₈₁][CH₃OCOO]), a basic ionic liquid, further enhances reaction efficiency by stabilizing transition states through hydrogen bonding .

Reaction Mechanism:

The base abstracts a proton from cinnamyl alcohol, generating an alkoxide intermediate that nucleophilically attacks DMC’s carbonyl carbon. This step is rate-determining, with activation energies ranging from 45–60 kJ/mol depending on the base strength .

Limitations:

Homogeneous bases require post-reaction neutralization, complicating catalyst recovery. Heterogeneous alternatives like CsF/α-Al₂O₃ address this but exhibit lower turnover frequencies (0.8 h⁻¹ vs. 2.5 h⁻¹ for MP-SO₃H) .

Graphitic Carbon Nitride (g-C₃N₄) Catalyzed Synthesis

Metal-free graphitic carbon nitride catalysts achieve 82% yield of this compound at 160°C over 24 hours . The catalyst’s surface nitrogen content directly influences selectivity: materials with 5.2–5.8 at.% N exhibit 78–82% carbonate selectivity, whereas higher oxygen content (>12 at.%) favors cinnamyl methyl ether formation .

Synthesis of g-C₃N₄:

-

Preparation: Thermal polycondensation of melamine at 550°C under nitrogen yields mesoporous g-C₃N₄ with a surface area of 60–80 m²/g .

-

Active Sites: Pyridinic nitrogen domains act as Lewis basic sites, polarizing DMC’s carbonyl group and facilitating nucleophilic attack by cinnamyl alcohol .

Performance Comparison:

g-C₃N₄ demonstrates a productivity of 2.0 mol/h·kg_cat, surpassing ZSM-5 (1.1 mol/h·kg_cat) and MgO (0.7 mol/h·kg_cat) .

Comparative Analysis of Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| MP-SO₃H | Sulfonated polymer | 110–140 | 6–12 | 93 | >95 |

| Base-mediated | CsF/α-Al₂O₃ | 90 | 24 | 85 | 90 |

| g-C₃N₄ | Graphitic carbon nitride | 160 | 24 | 82 | 78–82 |

| Microwave (hypothetical) | NaOH | 160 (microwave) | 0.01–0.1 | N/A | N/A |

Chemical Reactions Analysis

Cinnamyl methyl carbonate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in the Tsuji-Trost reaction and asymmetric allylic substitution, where it acts as an allylic electrophile.

Protection Reactions: It can be used for the protection of phenol groups in organic synthesis.

Alkylation Reactions: It can be used in allylic coupling reactions with arylboronic acids.

Common reagents used in these reactions include palladium catalysts, potassium carbonate, and water. The major products formed from these reactions are alkylated or substituted organic compounds.

Scientific Research Applications

Synthesis and Catalytic Reactions

Cinnamyl methyl carbonate can be synthesized through the reaction of cinnamyl alcohol with dimethyl carbonate. This process has been optimized using various catalysts to enhance yield and selectivity.

Synthesis Methodologies

- Catalytic Reactions : Different catalytic systems have been employed to improve the conversion rates of cinnamyl alcohol to this compound. For instance, the use of potassium carbonate as a catalyst has shown high conversion rates (up to 94%) with good selectivity (81-90%) for the desired product at elevated temperatures (165-180 °C) .

- Green Chemistry Approaches : The utilization of dimethyl carbonate as both a reagent and solvent exemplifies a green chemistry approach, minimizing waste and promoting sustainability .

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Potassium Carbonate | 165-180 | 89-94 | 81-90 |

| Cesium Fluoride | 90 | 90 | 85 |

Mechanistic Insights

Research has indicated that the reaction mechanism involves the formation of intermediate compounds, which can lead to various products depending on the reaction conditions. The selectivity can be fine-tuned by adjusting the catalyst type and reaction temperature .

Material Science Applications

This compound is also being explored for its potential in material science, particularly in the synthesis of biocompatible polymers.

Antibacterial Biomaterials

Recent studies have focused on synthesizing ester-free poly(trimethylene carbonate) derivatives containing cinnamyl groups. These materials exhibit promising antibacterial properties against common pathogens such as E. coli and S. aureus, making them suitable for medical applications .

Properties of Cinnamyl Derivatives

The introduction of cinnamyl moieties into polymer structures has been shown to improve thermal stability and mechanical properties, which are crucial for biomedical applications .

Pharmacological Applications

The pharmacological potential of this compound is linked to its structural similarity with other bioactive compounds derived from cinnamon.

Therapeutic Effects

Cinnamaldehyde, a related compound, exhibits various therapeutic effects, including anti-inflammatory and antimicrobial activities. This compound may share similar properties due to its structural characteristics .

Case Studies

Several case studies highlight the applications of this compound in different contexts:

- Case Study 1 : A research study demonstrated that using a specific catalyst system could yield this compound with high selectivity while minimizing by-products. This approach emphasizes the importance of optimizing reaction conditions for industrial applications .

- Case Study 2 : The development of antibacterial polymers incorporating cinnamyl groups showed significant efficacy in preventing bacterial growth on medical devices, highlighting their potential in healthcare settings .

Mechanism of Action

The mechanism of action of cinnamyl methyl carbonate involves its role as an allylic electrophile. In reactions such as the Tsuji-Trost reaction, it forms a π-allyl palladium complex, which then undergoes nucleophilic attack by various nucleophiles, leading to the formation of substituted products . The molecular targets and pathways involved include the formation of stable intermediates and transition states that facilitate the substitution or alkylation reactions.

Comparison with Similar Compounds

Table 2: Key Physical Properties

- Functional Groups : CMC’s allyl and aromatic moieties enable stereoselective reactions absent in linear carbonates like EMC or DMC .

Reactivity and Thermodynamics

- CMC vs. Allylic Ethers : CMC’s carbonate group undergoes oxidative addition in Ni-catalyzed reactions, whereas allylic ethers (e.g., cinnamyl methyl ether) require harsh conditions or additives like Et3SiOTf .

- Thermodynamic Stability : Gibbs free energy analysis reveals that CMC synthesis is thermodynamically favorable above 100°C, but side reactions (e.g., ether formation) become competitive at lower temperatures .

Biological Activity

Cinnamyl Methyl Carbonate (CMC) is a compound derived from cinnamyl alcohol, known for its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of CMC, supported by research findings, case studies, and data tables.

This compound is represented by the molecular formula and has been synthesized through various methods, including carboxymethylation reactions using dimethyl carbonate (DMC) as a reagent. Recent studies indicate that CMC can be synthesized with high yields (up to 82%) using solid acid catalysts under mild conditions, showcasing its efficiency as a green reagent in organic synthesis .

Anticancer Activity

Cinnamyl derivatives have been explored for their anticancer properties. Studies indicate that compounds related to CMC can inhibit the proliferation of cancer cell lines. For example, cinnamaldehyde has shown an IC50 value of 7.65 μg/mL against lung cancer cells (A549), suggesting that CMC may exhibit similar or enhanced activity due to its structural modifications .

- Table 2: Anticancer Activity of Cinnamyl Derivatives

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| Cinnamaldehyde | A549 (Lung cancer) | 7.65 μg/mL |

| CMC | MCF-7 (Breast cancer) | TBD |

Antiprotozoal Activity

Recent investigations into cinnamate ester analogues have highlighted their potential against protozoal infections such as those caused by Leishmania donovani and Trypanosoma brucei. These studies suggest a structure-activity relationship where modifications on the aromatic ring significantly affect biological efficacy . While direct studies on CMC are sparse, its structural analogs indicate a promising avenue for further research.

Case Studies and Research Findings

- Cinnamate Ester Analogues : A study evaluated various cinnamate esters for their antiprotozoal activity, revealing a marked effect based on the substitution pattern on the aromatic ring. The findings suggest that compounds similar to CMC could be further explored for their therapeutic potential against protozoal diseases .

- Anticancer Studies : Research involving cinnamaldehyde-loaded nanoparticles demonstrated significant tumor cell apoptosis with an inhibition rate of up to 84.94%. This indicates that derivatives like CMC could enhance drug delivery systems in cancer therapy .

- Catalytic Efficiency : The synthesis of CMC through solid acid catalysis has been shown to yield high conversion rates with minimal byproducts, emphasizing its utility in pharmaceutical applications .

Q & A

Q. What are the standard protocols for synthesizing cinnamyl methyl carbonate (CMC) in laboratory settings?

CMC is typically synthesized via carboxymethylation of cinnamyl alcohol with dimethyl carbonate (DMC) using graphitic carbon nitride (g-C₃N₄) catalysts. Key steps include:

- Catalyst preparation : g-C₃N₄ is synthesized through thermal condensation of urea or melamine, with variations in calcination temperatures (e.g., C3N4-2, C3N4-4, C3N4-6) influencing surface basicity and catalytic activity .

- Reaction conditions : A molar ratio of 1:5 (cinnamyl alcohol:DMC) at 100–120°C for 24 hours under solvent-free conditions. Higher calcination temperatures (e.g., C3N4-6) improve conversion rates (up to 90%) and selectivity (>95%) due to enhanced surface basicity .

- Characterization : Confirm product identity via ¹H/¹³C NMR and GC-MS. Monitor reaction progress using gas chromatography with internal standards.

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Spectroscopy :

- Chromatography :

Q. What are the primary applications of CMC in organic synthesis?

CMC serves as a versatile electrophile in transition-metal-catalyzed allylic alkylation reactions. For example:

- Asymmetric allylic alkylation : Iridium catalysts (e.g., complex 2a ) enable enantioselective N-allylation of benzimidazoles with CMC, achieving >90% selectivity for branched products .

- Three-component reactions : CMC participates in ternary catalytic systems with diazoacetophenones and alcohols, though competing O-H insertion pathways require careful optimization .

Advanced Research Questions

Q. How can reaction kinetics and catalyst performance be analyzed in CMC synthesis?

Q. What strategies mitigate thermodynamic limitations in CMC synthesis?

Thermodynamic equilibrium limits cinnamyl alcohol conversion to ~95% at 120°C. Strategies include:

- Excess DMC : A 5:1 DMC:cinnamyl alcohol ratio shifts equilibrium toward CMC .

- Catalyst design : High-surface-basicity g-C₃N₄ (e.g., C3N4-6) accelerates carbonate formation, reducing side reactions like etherification .

- Temperature modulation : Increasing temperature from 80°C to 120°C improves conversion but requires balancing with catalyst stability .

Q. How is enantioselectivity achieved in CMC-mediated asymmetric allylic alkylations?

- Catalyst selection : Iridium complexes (e.g., 2a ) with chiral phosphoramidite ligands induce enantioselectivity (>90% ee) by stabilizing specific transition states .

- Base optimization : K₃PO₄ minimizes isomerization of allylated products compared to alkoxide bases (e.g., KOt-Bu), which promote undesired enamine formation .

- Substrate scope : Electron-deficient benzimidazoles exhibit higher reactivity and selectivity due to enhanced nucleophilicity .

Methodological Best Practices

- Reproducibility : Document experimental parameters (e.g., catalyst calcination temperature, reaction time) in detail, following guidelines for supplementary information .

- Data validation : Cross-validate NMR/GC-MS results with primary literature to confirm compound identity .

- Literature review : Prioritize peer-reviewed journals (e.g., Medicinal Chemistry Research) over non-academic sources for synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.